molecular formula C19H19N3O3S2 B11106158 3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

Cat. No.: B11106158
M. Wt: 401.5 g/mol
InChI Key: GGVBKKUCEDNZDY-BKUYFWCQSA-N
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Description

3-Benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione is a complex organic compound with a unique structure that includes a thiazolidine ring, a nitrobenzylidene group, and a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl bromide in the presence of a base such as sodium hydride.

    Nitrobenzylidene Formation: The nitrobenzylidene group is introduced via a condensation reaction between the thiazolidine derivative and 3-nitrobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the benzyl group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and nitrobenzylidene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s potential biological activity, particularly due to the presence of the nitro group, makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies would be required to confirm these activities.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or inhibit essential enzymes. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5,5-dimethyl-4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione
  • 3-Benzyl-5,5-dimethyl-4-[(Z)-(2-methoxybenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

Uniqueness

Compared to similar compounds, 3-benzyl-5,5-dimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione is unique due to the presence of the nitro group, which can significantly influence its reactivity and potential biological activity. The position and nature of substituents on the benzylidene ring can alter the compound’s electronic properties and, consequently, its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-(3-nitrophenyl)methanimine oxide

InChI

InChI=1S/C19H19N3O3S2/c1-19(2)17(20(18(26)27-19)12-14-7-4-3-5-8-14)21(23)13-15-9-6-10-16(11-15)22(24)25/h3-11,13,17H,12H2,1-2H3/b21-13-

InChI Key

GGVBKKUCEDNZDY-BKUYFWCQSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)CC2=CC=CC=C2)/[N+](=C/C3=CC(=CC=C3)[N+](=O)[O-])/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)CC2=CC=CC=C2)[N+](=CC3=CC(=CC=C3)[N+](=O)[O-])[O-])C

Origin of Product

United States

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